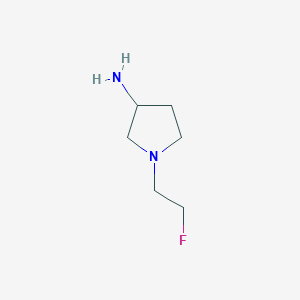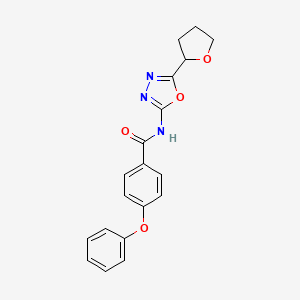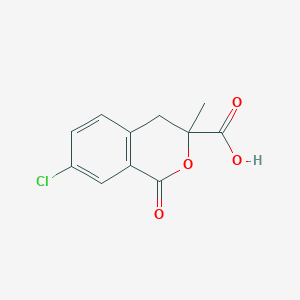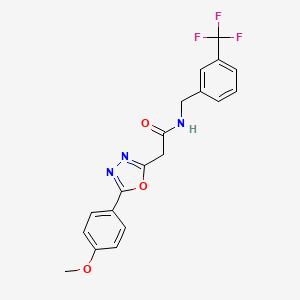
1-(2-Fluoroethyl)pyrrolidin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Fluoroethyl)pyrrolidin-3-amine is a chemical compound with the CAS Number: 1440536-95-7 . It has a molecular weight of 132.18 and is typically stored at 4 degrees Celsius . The compound is usually in liquid form .
Molecular Structure Analysis
The InChI code for 1-(2-Fluoroethyl)pyrrolidin-3-amine is 1S/C6H13FN2/c7-2-4-9-3-1-6(8)5-9/h6H,1-5,8H2 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
1-(2-Fluoroethyl)pyrrolidin-3-amine has a molecular weight of 132.18 . It is typically stored at 4 degrees Celsius and is usually in liquid form .Applications De Recherche Scientifique
Pharmaceuticals: Synthesis of Bioactive Compounds
The pyrrolidine ring found in 1-(2-Fluoroethyl)pyrrolidin-3-amine is a common feature in many bioactive compounds due to its saturated nature and the presence of nitrogen . This structure is beneficial for creating drugs that can treat various human diseases. The compound’s ability to efficiently explore pharmacophore space and contribute to the stereochemistry of molecules makes it a valuable asset in drug discovery.
Safety and Hazards
Orientations Futures
Pyrrolidine compounds, such as 1-(2-Fluoroethyl)pyrrolidin-3-amine, are of great interest in drug discovery due to their versatility . Future research could focus on exploring the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule, and increasing the three-dimensional coverage due to the non-planarity of the ring .
Propriétés
IUPAC Name |
1-(2-fluoroethyl)pyrrolidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13FN2/c7-2-4-9-3-1-6(8)5-9/h6H,1-5,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQCMDZGGANYOGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)CCF |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluoroethyl)pyrrolidin-3-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-4-methoxypyrimidine](/img/structure/B2880062.png)
![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenylacetamide](/img/structure/B2880063.png)
![(E)-1-butyl-4-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2880066.png)
![3-[1-[(E)-2-Phenylethenyl]sulfonylpyrrolidin-3-yl]oxypyridine](/img/structure/B2880067.png)
![Tert-butyl (3aS,6aR)-2-[(5-chloropyrazin-2-yl)methyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2880069.png)
![(2,6-dimethoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2880070.png)

![4-[(Cyclopentylformamido)methyl]benzoic acid](/img/structure/B2880072.png)
![Ethyl 2-[6-(1,3-dioxoisoindol-2-yl)hexanoylamino]-4-thiophen-2-ylthiophene-3-carboxylate](/img/structure/B2880075.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)benzenesulfonamide](/img/structure/B2880076.png)


![N-(2-oxo-2H-chromen-3-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2880079.png)
